molecular formula C14H14Cl2N4O2 B2563868 1-(3,4-dichlorophenyl)-3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]urea CAS No. 1797350-98-1

1-(3,4-dichlorophenyl)-3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]urea

Cat. No.: B2563868
CAS No.: 1797350-98-1
M. Wt: 341.19
InChI Key: KATXGXOEMOGUOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dichlorophenyl)-3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]urea is a diarylurea derivative characterized by a 3,4-dichlorophenyl group and a pyrazole moiety substituted with an oxolane (tetrahydrofuran) ring at the N1 position. Diarylureas are widely studied for their biological activities, including kinase inhibition and antimicrobial properties. The structural uniqueness of this compound lies in its combination of halogenated aromatic and heterocyclic substituents, which may influence solubility, binding affinity, and metabolic stability compared to simpler analogues.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[1-(oxolan-3-yl)pyrazol-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N4O2/c15-12-2-1-9(5-13(12)16)18-14(21)19-10-6-17-20(7-10)11-3-4-22-8-11/h1-2,5-7,11H,3-4,8H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATXGXOEMOGUOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dichlorophenyl)-3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]urea typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the oxolan ring: The oxolan ring can be introduced through a nucleophilic substitution reaction involving an appropriate oxirane derivative.

    Coupling with the dichlorophenyl group: The final step involves the coupling of the pyrazolyl-oxolan intermediate with a dichlorophenyl isocyanate to form the desired urea derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorophenyl)-3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions with reagents such as halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Yield: The target compound’s pyrazole-oxolane substituent may offer synthetic advantages over bulkier groups like morpholino-triazine (30% yield in ). Simple diarylureas with electron-withdrawing groups (e.g., 6g in ) exhibit higher yields (~80%), suggesting that steric hindrance from heterocycles (e.g., oxolane) could complicate synthesis.

Molecular Weight and Substituent Complexity: The target compound’s molecular weight is expected to exceed 6g (306.0 Da) due to the oxolane-pyrazole group. This may impact pharmacokinetic properties like membrane permeability. Benzothiadiazole (BTdCPU) and morpholino-triazine derivatives () introduce heteroatoms that enhance polarity but reduce metabolic stability.

Positional Isomerism :

  • Compared to the 2,3-dichlorophenyl isomer in , the target’s 3,4-dichlorophenyl group may exhibit stronger electrophilic character, influencing receptor binding.

Functional Group Impact on Bioactivity

While biological data for the target compound are unavailable, insights can be inferred from analogues:

  • Halogenation : 3,4-Dichlorophenyl groups (common in , and the target) enhance lipophilicity and binding to hydrophobic pockets in enzymes.
  • Heterocyclic Moieties: Pyrazole-oxolane hybrids (target) may improve solubility over purely aromatic substituents (e.g., 6g in ).

Biological Activity

1-(3,4-dichlorophenyl)-3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H12Cl2N4O\text{C}_{13}\text{H}_{12}\text{Cl}_{2}\text{N}_{4}\text{O}

This compound features a dichlorophenyl group and a pyrazole moiety, which are known for their diverse biological activities.

Research indicates that compounds with similar structures often exhibit inhibition of various enzymes and pathways. In particular, the presence of the pyrazole ring is linked to:

  • Inhibition of Soluble Epoxide Hydrolase (sEH) : Compounds with halogenated pyrazole fragments have shown potent inhibition against sEH, which is involved in fatty acid metabolism and inflammation. For instance, derivatives like 1-adamantyl-3-pyrazolyl urea exhibited IC50 values as low as 0.8 nM, suggesting strong inhibitory potential .

Biological Activity

The biological activities associated with this compound include:

Anticancer Activity :
Recent studies have demonstrated that compounds containing the pyrazole structure can exhibit significant anticancer properties. For example, derivatives tested against various cancer cell lines (SiHa, MDA-MB-231, PANC-1) showed promising results with IC50 values indicating effective cytotoxicity .

Anti-inflammatory Properties :
The inhibition of sEH not only suggests potential anti-inflammatory effects but also implies a role in modulating pain pathways. The ability to regulate lipid mediators through sEH inhibition may provide therapeutic benefits in inflammatory conditions .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and evaluated for their anticancer activity. Among these, compounds with dichlorophenyl substitutions showed enhanced cytotoxicity against cancer cell lines compared to their non-halogenated counterparts .
  • Inhibition Studies : Research indicated that the introduction of halogen atoms into the pyrazole ring significantly increased the potency of the compounds as sEH inhibitors. This highlights the importance of structural modifications in enhancing biological activity .

Data Table: Biological Activity Summary

Compound NameBiological ActivityIC50 Value (nM)Target
This compoundAnticancerTBDVarious cancer cell lines
1-adamantyl-3-pyrazolyl ureasEH Inhibition0.8Soluble Epoxide Hydrolase
Halogenated Pyrazole DerivativesAnticancerVariousCancer Cell Lines

Q & A

Basic: What are the standard synthetic routes for preparing 1-(3,4-dichlorophenyl)-3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]urea?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Chlorination of aniline derivatives to form 3,4-dichloroaniline, followed by reaction with phosgene or carbonyl diimidazole to generate the urea backbone .

Pyrazole ring formation : Cyclocondensation of hydrazines with diketones or via palladium-catalyzed cross-coupling for functionalization at the pyrazole 4-position. The oxolane (tetrahydrofuran) moiety is introduced through alkylation or nucleophilic substitution .

Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization (e.g., 2-propanol) are standard for isolating intermediates and final products .
Key Characterization : NMR (¹H/¹³C), HPLC for purity, and HRMS for molecular confirmation .

Advanced: How can structural ambiguities in this compound be resolved using crystallographic or spectroscopic methods?

Methodological Answer:

  • X-ray crystallography : Single-crystal analysis resolves stereochemistry and confirms substituent positions (e.g., oxolan-3-yl orientation). Example protocols include slow evaporation from methanol/dichloromethane mixtures .
  • DFT calculations : Complement experimental data by predicting electronic properties (e.g., charge distribution on dichlorophenyl) .
  • 2D NMR (COSY, NOESY) : Clarifies through-space interactions, such as proximity between pyrazole protons and oxolane substituents .

Basic: What in vitro assays are recommended for initial biological screening of this compound?

Methodological Answer:

  • Enzyme inhibition assays : Target kinases or proteases using fluorescence-based substrates (e.g., ATPase activity measured via malachite green assay) .
  • Cytotoxicity screening : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Antimicrobial testing : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi .

Advanced: How can contradictory bioactivity data across different assays be systematically addressed?

Methodological Answer:

  • Assay condition optimization : Control variables like DMSO concentration (<1%), pH, and serum content to reduce false positives/negatives .
  • Metabolic stability testing : Use liver microsomes or S9 fractions to assess compound degradation under assay conditions .
  • Orthogonal assays : Validate kinase inhibition via both radiometric (³²P-ATP) and fluorescence-based methods .

Basic: What computational tools are suitable for predicting the compound’s solubility and logP?

Methodological Answer:

  • Software : Use ACD/Labs Percepta or Schrödinger’s QikProp for logP and solubility predictions based on molecular descriptors .
  • Group contribution methods : Apply Hansen solubility parameters to identify compatible solvents (e.g., DMSO, PEG-400) .
  • Experimental validation : Shake-flask method with HPLC quantification in buffers (pH 1–7.4) .

Advanced: What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Chemical proteomics : Use photoaffinity labeling with a biotinylated analog to pull down target proteins, followed by LC-MS/MS identification .
  • CRISPR-Cas9 knockout screens : Identify gene clusters whose deletion rescues compound toxicity .
  • Molecular dynamics simulations : Model binding kinetics to proposed targets (e.g., kinases) using AMBER or GROMACS .

Basic: How can the compound’s stability under varying pH and temperature conditions be assessed?

Methodological Answer:

  • Forced degradation studies : Expose to 0.1M HCl/NaOH (pH 1–13) at 40°C for 24–72 hours; monitor degradation via UPLC-PDA .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperature (Td) under nitrogen atmosphere .
  • Light stability : IEC 61300-2-44 guidelines for photodegradation in UV/visible light .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s potency and selectivity?

Methodological Answer:

  • Systematic substituent variation : Replace oxolan-3-yl with other heterocycles (e.g., tetrahydrothiophene, morpholine) and evaluate IC₅₀ shifts .
  • Free-Wilson analysis : Quantify contributions of dichlorophenyl and pyrazole moieties to bioactivity .
  • Crystal structure-guided design : Modify urea linker length based on target protein active-site dimensions .

Basic: What analytical techniques are critical for assessing purity and identity during scale-up?

Methodological Answer:

  • HPLC-DAD/MS : Monitor impurities >0.1% using C18 columns (ACN/water gradients) .
  • Elemental analysis (CHNS) : Verify stoichiometry of C, H, N, S .
  • DSC/TGA : Confirm polymorphic stability and hydration states .

Advanced: How can environmental impact assessments guide the compound’s safe handling and disposal?

Methodological Answer:

  • OECD 307 guideline : Conduct soil biodegradation studies under aerobic/anaerobic conditions .
  • Ecotoxicology testing : Daphnia magna acute toxicity (EC₅₀) and algal growth inhibition (OECD 201) .
  • Waste treatment : Recommend ozonation or Fenton reaction for aqueous degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.